molecular formula C30H48P2 B1609242 1,2-Bis(dicyclohexylphosphino)benzene CAS No. 215951-96-5

1,2-Bis(dicyclohexylphosphino)benzene

Cat. No. B1609242
CAS RN: 215951-96-5
M. Wt: 470.6 g/mol
InChI Key: DZNBZPKZOBDXEL-UHFFFAOYSA-N
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Description

“1,2-Bis(dicyclohexylphosphino)benzene” is an organophosphorus compound with the molecular formula C30H48P2 . It has a molecular weight of 470.65 .


Synthesis Analysis

The synthesis of “1,2-Bis(dicyclohexylphosphino)benzene” has been mentioned in the context of the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines . Both N-alkyl- and N-aryl-substituted primary amines participated in the selective reaction to form secondary amines .


Chemical Reactions Analysis

“1,2-Bis(dicyclohexylphosphino)benzene” has been used as a ligand in the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines . This protocol could potentially be useful for late-stage diversification of fluorinated compounds with complex structures for the synthesis of functionally interesting aniline derivatives .


Physical And Chemical Properties Analysis

The boiling point of “1,2-Bis(dicyclohexylphosphino)benzene” is predicted to be 594.6±33.0 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

1,2-Bis(dicyclohexylphosphino)benzene has been identified as a valuable ligand in the field of organic synthesis, particularly in catalysis. For example, it's used in rhodium-catalyzed asymmetric hydrogenationof functionalized alkenes. This process is crucial for the preparation of chiral pharmaceutical ingredients, including those with amino acid or secondary amine components (Imamoto et al., 2012). Additionally, it's utilized in nickel-catalyzed amination of aryl fluorides, a reaction that forms secondary amines, potentially useful for synthesizing aniline derivatives (Harada et al., 2018).

Metal Complex Formation

This compound is also significant in forming metal complexes. For example, its derivatives are involved in creating oxo complexes of osmium(IV), which are products of dioxygen activation and can act as oxidants (Barthazy et al., 2000). Moreover, it plays a role in iron-catalyzed fluoroaromatic coupling reactions, where it helps in achieving selective cleavage of sp(3)-carbon-halogen bonds, leading to the production of polyfluorinated aromatic compounds (Hatakeyama et al., 2009).

Synthesis of New Compounds

It's instrumental in synthesizing various new compounds. For instance, it's used in the synthesis of new diphosphine ligands and their application in Pd-catalyzed alkoxycarbonylation reactions (Pews-Davtyan et al., 2014). This demonstrates its versatility in creating different chemical compounds with potential applications in various industries.

Material Science

In material science, it has been used in the preparation of aromatic polyamides derived from specific benzene compounds. These polyamides have potential applications in creating flexible, high-strength materials (Yang et al., 1996).

Safety and Hazards

“1,2-Bis(dicyclohexylphosphino)benzene” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The use of “1,2-Bis(dicyclohexylphosphino)benzene” in the Ni-catalyzed cross-coupling reaction between aryl fluorides and primary amines suggests potential applications in the synthesis of functionally interesting aniline derivatives . This could be a promising direction for future research and applications.

properties

IUPAC Name

dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNBZPKZOBDXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409370
Record name 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dicyclohexylphosphino)benzene

CAS RN

215951-96-5
Record name 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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